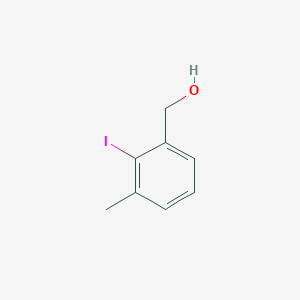

(2-iodo-3-methylphenyl)methanol

Description

Significance of Aryl Iodides in Synthetic Methodology

Aryl iodides, or iodoarenes, are organic compounds where an iodine atom is directly bonded to an aromatic ring. ontosight.ai They are of paramount importance in organic chemistry due to their reactivity and versatility. The carbon-iodine bond in aryl iodides is relatively weak, making iodine an excellent leaving group in various chemical transformations. fiveable.me This characteristic renders aryl iodides highly valuable as intermediates in a multitude of synthetic reactions. ontosight.aifiveable.me

Their most prominent application is in metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. ontosight.ainih.gov Aryl iodides are frequently employed as substrates in well-known reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. ontosight.ainih.gov These reactions are pivotal in the construction of complex organic molecules, including pharmaceuticals and advanced materials. ontosight.ai Beyond cross-coupling, aryl iodides are also used in metal-iodine exchange reactions and as precursors for hypervalent iodine reagents, which are powerful oxidizing agents. nih.gov Furthermore, the incorporation of radioactive iodine isotopes into arenes is a crucial technique in nuclear medicine for labeling biomacromolecules. nih.gov

Importance of Benzylic Alcohols as Synthetic Precursors

Benzylic alcohols, compounds containing a hydroxyl group attached to a carbon atom which is, in turn, bonded to an aromatic ring, are crucial intermediates in organic synthesis. researchgate.netpatsnap.com Benzyl (B1604629) alcohol itself is an aromatic alcohol with the formula C₆H₅CH₂OH and serves as a precursor to a variety of esters and ethers used in industries such as fragrance and flavor. wikipedia.org

In synthetic organic chemistry, the hydroxyl group of benzylic alcohols can be readily oxidized to form benzaldehydes or benzoic acids, which are themselves valuable synthetic intermediates. patsnap.com For instance, the oxidation of benzyl alcohol can yield benzaldehyde (B42025), a compound widely used in the synthesis of dyes and perfumes. researchgate.netpatsnap.com Benzylic alcohols can also be converted into benzyl esters, which are popular protecting groups in multi-step syntheses because they can be easily removed under mild conditions. wikipedia.org Moreover, benzylic alcohols participate in reactions like the Ritter reaction, where they react with nitriles to form amides. wikipedia.org Their versatility makes them a cornerstone in the synthesis of a diverse range of organic compounds, from pharmaceuticals to polymers. researchgate.netpatsnap.com

Research Trajectory of Substituted Iodophenylmethanol Compounds

The research into substituted iodophenylmethanol compounds is driven by the synthetic utility of both the iodo and the hydroxyl functionalities within the same molecule. While specific research on (2-iodo-3-methylphenyl)methanol is not extensively documented in readily available literature, the trajectory of related compounds provides insight into its potential applications. For example, the isomeric compound (2-Iodophenyl)methanol has been utilized as a biochemical reagent in the synthesis of other complex molecules, such as substituted seven-membered lactones. medchemexpress.com

The synthesis of substituted benzylic alcohols, in general, has been a significant area of research. organic-chemistry.org Methods have been developed for their synthesis via the selective oxidation of alkylated benzenes. acs.org The development of catalytic methods, including those using visible light, for the asymmetric synthesis of chiral benzylic alcohols highlights the ongoing interest in these structures. organic-chemistry.org The synthesis of aryl iodides has also seen significant advancement, with methods being developed that are metal- and base-free, offering safer and more efficient protocols compared to classical methods like the Sandmeyer reaction. nih.govacs.org The combination of these research streams points towards the potential for developing novel synthetic routes to and applications for specifically substituted iodophenylmethanol compounds like this compound.

Overview of Research Domains Pertaining to this compound

Given its structure, this compound is a promising candidate for investigation across several research domains. The presence of the aryl iodide functionality makes it an ideal precursor for creating more complex molecules through cross-coupling reactions. ontosight.ainih.gov This opens up avenues in medicinal chemistry for the synthesis of novel drug candidates and in materials science for the development of new organic materials with specific electronic or photophysical properties.

The benzylic alcohol group can be a handle for further functionalization. patsnap.comwikipedia.org It could be oxidized to the corresponding aldehyde or carboxylic acid, or used to form ethers and esters, expanding the range of accessible derivatives. The interplay between the iodo, methyl, and methanol (B129727) substituents on the aromatic ring could also be explored for its influence on reactivity and the regioselectivity of further aromatic substitutions. Therefore, the primary research domains for this compound would likely involve its use as a versatile building block in synthetic methodology development, medicinal chemistry, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(2-iodo-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDGNIBWPJTMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Iodo 3 Methylphenyl Methanol

Formation of the Benzylic Alcohol Moiety

The introduction of the hydroxymethyl group is a key transformation that can be achieved at different stages of the synthesis, either before or after the iodination step.

Reduction of Corresponding Aldehydes or Ketones

A common and efficient method for preparing primary alcohols is the reduction of the corresponding aldehyde. In this context, (2-iodo-3-methylphenyl)methanol can be synthesized by reducing 2-iodo-3-methylbenzaldehyde (B1514520). This aldehyde precursor can be prepared via methods such as the DoM of a protected 3-methylbenzaldehyde (B113406) followed by quenching with a formylating agent, or through oxidation of a suitable precursor.

The reduction is typically accomplished using mild hydride-based reducing agents.

Common Reducing Agents:

Sodium borohydride (B1222165) (NaBH₄): A selective reagent for reducing aldehydes and ketones, compatible with many functional groups, including aryl iodides. It is often used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent, used in ethereal solvents like diethyl ether or THF. It would also effectively reduce the aldehyde, but requires more stringent anhydrous conditions.

| Reducing Agent | Solvent | Key Characteristics | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for carbonyls, easy to handle. | |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Very powerful, less selective, requires anhydrous conditions. |

Grignard Reagent Additions to Aromatic Carbonyls

Grignard reagents are among the most important organometallic compounds for forming carbon-carbon bonds. byjus.com A Grignard reaction provides a versatile route to benzylic alcohols. organic-chemistry.orgmasterorganicchemistry.com There are two primary approaches using this methodology to form the target structure:

Addition of a methyl Grignard to a 2-iodobenzaldehyde (B48337) derivative: This would form a secondary alcohol, which is not the target compound.

Addition of a formaldehyde (B43269) equivalent to a Grignard reagent derived from a 1-halo-2-iodo-3-methylbenzene: This is a more direct route. For example, 1-bromo-2-iodo-3-methylbenzene (B3030130) could be converted into the Grignard reagent (2-iodo-3-methylphenyl)magnesium bromide. Subsequent reaction with formaldehyde (a gas, or from a solid source like paraformaldehyde) would yield this compound after acidic workup. mnstate.eduyoutube.com

This pathway is analogous to the halogen-metal exchange route, using magnesium instead of lithium. The formation of the Grignard reagent from an aryl bromide in the presence of an aryl iodide is generally selective. mnstate.edu

Convergent and Divergent Synthetic Routes

Integration of Iodination and Hydroxymethylation Steps

The synthesis of this compound necessitates the introduction of an iodine atom and a hydroxymethyl group at specific positions on the 3-methylbenzene ring. The integration of these two steps can be approached in several ways, primarily differing in the order of the functional group introductions.

One potential pathway involves the initial iodination of 3-methylbenzoic acid, followed by the reduction of the carboxylic acid to the corresponding benzyl (B1604629) alcohol. The ortho-iodination of benzoic acids can be achieved using iridium catalysis under mild conditions. For instance, various benzoic acids undergo selective ortho-C–H iodination catalyzed by an Ir(III) complex in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, without the need for additives or a base. acs.org Subsequent reduction of the resulting 2-iodo-3-methylbenzoic acid, for example with sodium borohydride in a suitable solvent like methanol, would yield the target this compound. nih.gov

Alternatively, one could start with 3-methylbenzyl alcohol and perform a direct ortho-iodination. However, direct iodination of benzyl alcohols can be challenging due to the activating nature of the hydroxymethyl group, which can lead to a mixture of products or polymerization. While methods for the iodination of activated aromatics exist, achieving high regioselectivity for the ortho position in the presence of a meta-directing methyl group and an ortho,para-directing hydroxymethyl group requires careful selection of reagents and conditions. organic-chemistry.org

A plausible, though less direct, route involves a Sandmeyer-type reaction starting from 2-amino-3-methylbenzoic acid. Diazotization of the amino group followed by treatment with potassium iodide would yield 2-iodo-3-methylbenzoic acid. This intermediate can then be reduced to the target alcohol. A similar multi-step synthesis has been reported for the isomeric 3-iodo-2-methylbenzyl alcohol starting from 3-hydroxymethyl-2-methylaniline hydrochloride. prepchem.com

One-Pot and Multi-Step Synthesis Strategies

Both one-pot and multi-step syntheses can be envisioned for the preparation of this compound, each with its own advantages and disadvantages.

Multi-Step Synthesis: A reliable multi-step synthesis would involve the synthesis and isolation of key intermediates. For example, a common strategy for preparing iodinated aromatic compounds is through the Sandmeyer reaction. A potential multi-step route to this compound could start from 3-methylaniline.

Nitration: Nitration of 3-methylaniline would likely yield a mixture of isomers, with 2-nitro-3-methylaniline being a potential, albeit minor, product.

Reduction: The nitro group of the isolated 2-nitro-3-methylaniline can be reduced to an amino group to give 2,3-diaminotoluene.

Selective Diazotization and Iodination: Selective diazotization of the 2-amino group followed by iodination would be challenging but could potentially yield 2-iodo-3-methylaniline.

Diazotization and Hydroxymethylation: The remaining amino group could then be diazotized and converted to a hydroxymethyl group, although this is not a standard transformation.

A more practical multi-step approach, as demonstrated for the isomer 3-iodo-2-methylbenzyl alcohol, involves starting from a pre-functionalized aniline. prepchem.com Adapting this for the target molecule, one could start with 2-amino-3-methylbenzaldehyde (B2521930).

Diazotization and Iodination: The amino group is converted to a diazonium salt and then displaced with iodide.

Reduction: The aldehyde is then reduced to the alcohol.

One-Pot Synthesis: A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers advantages in terms of efficiency and reduced waste. A hypothetical one-pot synthesis could involve the ortho-iodination of 3-methylbenzaldehyde followed by in situ reduction to the alcohol. However, the compatibility of the reagents for both steps is crucial. For instance, the conditions for iodination might not be suitable for the reducing agent.

A domino reaction sequence, as demonstrated in the synthesis of 3-methylbenzisoxazoles from o-nitroaryl halides, showcases the potential of one-pot processes where multiple transformations occur sequentially under the same reaction conditions. nih.gov While not directly applicable to the target molecule, this highlights the elegance of one-pot strategies.

Catalytic Systems in the Synthesis of this compound

Metal-Catalyzed Halogenation and Cross-Coupling Precursors

Metal catalysis plays a significant role in the synthesis of halogenated aromatic compounds. For the preparation of this compound or its precursors, several metal-catalyzed reactions could be employed.

Palladium-catalyzed reactions are particularly versatile. For instance, palladium-catalyzed C-H silylation of 1-(2-iodophenyl)-1H-indoles demonstrates the ability of palladium to facilitate functionalization at the ortho position to an iodo group. acs.org While this is an intramolecular example, it highlights the potential for palladium catalysis in C-H activation adjacent to a halogen.

Iridium catalysts have been shown to be effective for the ortho-iodination of benzoic acids. acs.org This approach is highly regioselective and proceeds under mild conditions. The resulting 2-iodo-3-methylbenzoic acid is a direct precursor to the target alcohol.

Iron(III) catalysts have been used in the ring-opening annulation of 2-arylindoles, demonstrating their utility in complex transformations. acs.org While not a direct halogenation method, it showcases the use of earth-abundant metals in C-N bond cleavage and formation, which can be relevant in building complex molecular scaffolds.

The following table summarizes some metal-catalyzed reactions that could be adapted for the synthesis of precursors to this compound.

| Catalyst System | Substrate Type | Product Type | Potential Application to Target Synthesis |

| Pd(OAc)₂ / PivOK | 1-(2-iodophenyl)-1H-indoles | ortho-silylated indoles | Functionalization of an iodo-substituted aromatic ring |

| Ir(III) complex | Benzoic acids | ortho-iodinated benzoic acids | Direct precursor synthesis from 3-methylbenzoic acid |

| Fe(OTf)₃ / TBN | 2-Arylindoles | 2-Aminoaryl quinoxalines | Complex scaffold construction |

Transition-Metal-Free Synthetic Approaches

Growing interest in sustainable chemistry has led to the development of transition-metal-free synthetic methods. prepchem.com For the synthesis of this compound, several metal-free approaches for iodination can be considered.

One common method involves the use of elemental iodine or iodide salts in the presence of an oxidizing agent. For example, the iodination of activated aromatics can be achieved using potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol. organic-chemistry.org Another approach uses iodine and hydrogen peroxide under solvent-free conditions. mdpi.com The regioselectivity of these reactions is highly dependent on the substrate and reaction conditions.

The Sandmeyer reaction, a classic method for converting aryl amines to aryl halides, is a transition-metal-free process. As previously mentioned, this could be a viable, albeit multi-step, route starting from an appropriately substituted aniline. prepchem.com

The following table outlines some transition-metal-free iodination methods.

| Reagents | Substrate Type | Key Features |

| KI / (NH₄)₂S₂O₈ / aq. MeOH | Activated aromatics | Environmentally benign, ortho-monoiodination |

| I₂ / 30% aq. H₂O₂ | Aryl methoxy (B1213986) substituted ketones | Solvent-free conditions |

| NaNO₂ / H₂SO₄ / KI | Anilines | Classic Sandmeyer reaction |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied through the use of safer solvents, solvent-free conditions, and catalytic methods.

Solvent-Free and Aqueous Medium Methodologies

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify purification. The iodination of alcohols using triphenylphosphine (B44618) and iodine can be carried out under solvent-free conditions, with the reaction proceeding upon grinding the reagents together. The use of an ionic liquid as a catalyst can further enhance the reaction rate. tandfonline.com Additionally, iodine-induced transformations of alcohols have been studied under solvent-free conditions, leading to iodination, reduction, or cyclization depending on the substrate. researchgate.net The oxidation of benzyl alcohol to benzaldehyde (B42025) has also been achieved under solvent-free and aerobic conditions using a Pd catalyst. acs.org

Aqueous Medium Methodologies: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of aryl iodides from arylhydrazines and iodine has been successfully performed in dimethyl sulfoxide (B87167) (DMSO), a relatively green solvent, and worked up with aqueous solutions. chemicalbook.com The iodination of activated aromatics using potassium iodide and ammonium peroxodisulfate is carried out in aqueous methanol, reducing the reliance on purely organic solvents. organic-chemistry.org Electrophilic aromatic iodination of vanillin, a substituted phenol, has been demonstrated using household bleach and sodium iodide in an aqueous medium, showcasing a green approach to iodination. youtube.com

The following table summarizes some green synthetic approaches relevant to the synthesis of this compound.

| Method | Reagents/Conditions | Green Aspect |

| Iodination of alcohols | Ph₃P / I₂ / [bmim][Br] | Solvent-free, grinding |

| Iodination of aromatics | KI / (NH₄)₂S₂O₈ | Aqueous methanol solvent |

| Iodination of vanillin | NaOCl / NaI | Aqueous medium |

| Oxidation of benzyl alcohol | Pd catalyst / O₂ | Solvent-free, aerobic |

Atom Economy and Reaction Efficiency Considerations

The synthesis of this compound, like any chemical process, can be evaluated through the lens of green chemistry principles, particularly atom economy and reaction efficiency. Atom economy provides a theoretical measure of how many atoms from the reactants are incorporated into the desired product, while reaction efficiency considers the actual yield and material usage. An ideal synthesis maximizes both, thereby minimizing waste and improving sustainability.

The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 2-iodo-3-methylbenzaldehyde. Therefore, a comprehensive analysis of atom economy must also consider the synthesis of this key intermediate. Two plausible synthetic routes will be considered:

Route A: Direct iodination of 3-methylbenzaldehyde followed by reduction.

Route B: A multi-step synthesis starting from 2-amino-3-methylbenzaldehyde via a Sandmeyer reaction, followed by reduction.

Route A: Iodination and Reduction

This two-step process begins with the electrophilic aromatic substitution of 3-methylbenzaldehyde, followed by the reduction of the resulting 2-iodo-3-methylbenzaldehyde.

Step 1: Iodination of 3-Methylbenzaldehyde

C₈H₈O + I₂ → C₈H₇IO + HI

However, the hydrogen iodide (HI) produced must be neutralized or removed, often by an oxidizing agent like nitric acid or hydrogen peroxide, which in turn generates byproducts. For the purpose of a simplified atom economy calculation, we will consider the idealized reaction.

Step 2: Reduction of 2-Iodo-3-methylbenzaldehyde

The reduction of the aldehyde to the primary alcohol is typically accomplished using a reducing agent such as sodium borohydride (NaBH₄). This reaction is generally efficient and proceeds with high yield.

4 C₈H₇IO + NaBH₄ + 4 H₂O → 4 C₈H₉IO + NaB(OH)₄

Route B: Sandmeyer Reaction and Reduction

This route offers an alternative for introducing the iodine atom, starting from an amino-substituted precursor. The Sandmeyer reaction is a versatile method for synthesizing aryl halides from aryl diazonium salts. wikipedia.orglscollege.ac.inbyjus.com

Step 1: Diazotization and Iodination of 2-amino-3-methylbenzaldehyde

The first step involves the conversion of the amino group to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl), followed by displacement with an iodide ion (from KI).

C₈H₉NO + NaNO₂ + 2 HCl → [C₈H₇N₂O]⁺Cl⁻ + NaCl + 2 H₂O [C₈H₇N₂O]⁺Cl⁻ + KI → C₈H₇IO + N₂ + KCl

Step 2: Reduction of 2-Iodo-3-methylbenzaldehyde

This step is identical to Step 2 in Route A, employing a reducing agent like sodium borohydride.

Atom Economy and Reaction Efficiency Analysis

The atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

The following tables provide a comparative analysis of the atom economy for the key steps in each synthetic route.

Table 1: Atom Economy Comparison for the Synthesis of 2-Iodo-3-methylbenzaldehyde

| Reaction | Reactants | Molecular Weight of Reactants ( g/mol ) | Desired Product | Molecular Weight of Desired Product ( g/mol ) | Theoretical Atom Economy (%) |

| Iodination (Idealized) | 3-Methylbenzaldehyde (C₈H₈O) + Iodine (I₂) | 120.15 + 253.81 = 373.96 | 2-Iodo-3-methylbenzaldehyde (C₈H₇IO) | 246.05 | 65.8% |

| Sandmeyer Reaction | 2-Amino-3-methylbenzaldehyde (C₈H₉NO) + NaNO₂ + 2 HCl + KI | 135.17 + 69.00 + 2(36.46) + 166.00 = 443.09 | 2-Iodo-3-methylbenzaldehyde (C₈H₇IO) | 246.05 | 55.5% |

From this initial analysis, the direct iodination appears more atom-economical. However, this does not account for the reagents needed to handle the HI byproduct, which would lower its atom economy in practice. The Sandmeyer reaction, while involving more reagents, is a well-established and reliable method. nih.govorganic-chemistry.org

Table 2: Atom Economy for the Reduction of 2-Iodo-3-methylbenzaldehyde

| Reaction | Reactants | Molecular Weight of Reactants ( g/mol ) | Desired Product | Molecular Weight of Desired Product ( g/mol ) | Theoretical Atom Economy (%) |

| Sodium Borohydride Reduction | 4 C₈H₇IO + NaBH₄ + 4 H₂O | 4(246.05) + 37.83 + 4(18.02) = 1094.11 | 4 C₈H₉IO | 4(248.07) = 992.28 | 90.7% |

| Catalytic Hydrogenation | C₈H₇IO + H₂ | 246.05 + 2.02 = 248.07 | C₈H₉IO | 248.07 | 100% |

The reduction step demonstrates the principles of atom economy effectively. Catalytic hydrogenation, an addition reaction, is 100% atom-economical in theory, as all reactant atoms are incorporated into the final product. chemistry-teaching-resources.com In contrast, the use of sodium borohydride introduces other atoms that end up in the sodium borate (B1201080) byproduct, thus lowering the atom economy. youtube.com

Reaction Yield: High-yielding reactions are crucial for efficiency. The reduction of aldehydes to alcohols with sodium borohydride typically proceeds in high yields. The yields for iodination and Sandmeyer reactions can be more variable depending on the specific substrate and conditions.

Catalytic Alternatives: The development of catalytic methods is a key focus in green chemistry. For instance, using a catalytic amount of a substance to facilitate a transformation is preferable to using stoichiometric reagents that are consumed in the reaction and generate significant waste. chemistry-teaching-resources.com

Alternative Synthetic Paradigms: Other advanced methods, such as Grignard-type reactions using alcohols as carbonyl surrogates, aim to improve step and atom economy by avoiding separate oxidation and addition steps. nih.gov For the synthesis of this compound, a hypothetical Grignard reaction between a suitable organometallic reagent and formaldehyde or a related electrophile could be envisioned, although this would require the prior synthesis of an organometallic compound from a precursor like 1-bromo-2-iodo-3-methylbenzene. doubtnut.combrainly.inbldpharm.com The efficiency of such a route would depend heavily on the generation and stability of the Grignard reagent.

Reactivity and Mechanistic Investigations of 2 Iodo 3 Methylphenyl Methanol

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in (2-iodo-3-methylphenyl)methanol is the most reactive site for many synthetic transformations. Aryl iodides are highly prized substrates in organic synthesis due to their optimal reactivity in palladium-catalyzed reactions, striking a balance between the high reactivity of triflates and the lower reactivity of bromides and chlorides. libretexts.orgharvard.edu This reactivity allows for selective functionalization, making the compound a valuable building block for more complex molecular architectures.

Cross-Coupling Reactions of 2-Iodo-3-methylphenyl Derivatives

Cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of new bonds with high efficiency and selectivity. For derivatives of this compound, the aryl iodide serves as an excellent electrophilic partner in a multitude of palladium-catalyzed processes. The presence of the benzylic alcohol may require consideration, as it can be sensitive to basic reaction conditions or interfere with the catalyst. In many applications, it is common practice to protect the alcohol group (e.g., as a silyl (B83357) or methyl ether) prior to coupling or to perform the reaction on the corresponding aldehyde or carboxylic acid derivative.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. harvard.edulibretexts.org It is one of the most widely used methods for constructing biaryl structures or connecting aryl groups to vinyl or alkyl fragments. The reaction is valued for the mild conditions under which it can be performed and the commercial availability and stability of many boronic acids. libretexts.org

The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. harvard.edulibretexts.org

For a substrate like this compound, a Suzuki coupling would typically be performed with an aryl or vinyl boronic acid to introduce a new substituent at the 2-position. A variety of palladium sources, phosphine (B1218219) ligands, and bases can be employed to optimize the reaction.

Representative Suzuki-Miyaura Coupling Conditions:

| Parameter | Condition | Purpose/Comment |

| Aryl Halide | This compound derivative | Electrophilic coupling partner. |

| Boronic Acid | Ar-B(OH)₂ | Nucleophilic coupling partner. |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃ | Palladium(0) source or precursor. organic-chemistry.org |

| Ligand | PPh₃, PCy₃, SPhos, or XPhos | Stabilizes the Pd center and facilitates the catalytic cycle. harvard.eduorganic-chemistry.org |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation. harvard.eduorganic-chemistry.org |

| Solvent | Toluene, Dioxane, THF, or DMF/Water | Biphasic or organic solvent systems are common. harvard.edu |

| Temperature | Room Temperature to 100 °C | Dependent on substrate reactivity and catalyst system. |

This table presents typical conditions for a Suzuki-Miyaura reaction and serves as a general guide. Specific conditions would need to be optimized for this compound.

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org This transformation is the most common method for synthesizing arylalkynes and conjugated enynes. libretexts.org

The catalytic cycle is understood to involve the palladium-catalyzed activation of the aryl iodide via oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic than the alkyne itself. wikipedia.org This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to furnish the alkyne product and regenerate the active palladium catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

In the context of this compound, a Sonogashira coupling would install an alkynyl group at the C2 position, providing access to a wide range of propargylic alcohol derivatives that are valuable synthetic intermediates.

Representative Sonogashira Coupling Conditions:

| Parameter | Condition | Purpose/Comment |

| Aryl Halide | This compound derivative | Electrophilic coupling partner. |

| Alkyne | R-C≡CH | Nucleophilic coupling partner. |

| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Palladium(0) source or precursor. libretexts.org |

| Cu Co-catalyst | CuI | Forms copper acetylide to facilitate transmetalation. wikipedia.org |

| Base | Et₃N, i-Pr₂NH, or Piperidine | Acts as both the base and often as the solvent. organic-chemistry.org |

| Solvent | Amine base, THF, or DMF | The reaction is often run in the amine base. |

| Temperature | Room Temperature to 80 °C | Generally mild conditions are sufficient. wikipedia.org |

This table presents typical conditions for a Sonogashira reaction and serves as a general guide. Specific conditions would need to be optimized for the target substrate.

Beyond Suzuki and Sonogashira couplings, the aryl iodide of this compound is amenable to other important palladium-catalyzed transformations, including the Heck reaction and the Buchwald-Hartwig amination.

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, proceeding via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the olefin, and β-hydride elimination. organic-chemistry.orglibretexts.org Applying this to a derivative of this compound would allow for the introduction of a vinyl group at the 2-position.

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The catalytic cycle is similar to other cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org This reaction would enable the synthesis of 2-amino-3-methylbenzyl alcohol derivatives. Nickel-catalyzed amination reactions have also emerged as a cost-effective alternative to palladium. nih.gov

Representative Buchwald-Hartwig Amination Conditions:

| Parameter | Condition | Purpose/Comment |

| Aryl Halide | This compound derivative | Electrophilic coupling partner. |

| Amine | R¹R²NH | Primary or secondary amine coupling partner. organic-chemistry.org |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium(0) source or precursor. |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Crucial for promoting reductive elimination. youtube.com |

| Base | NaOt-Bu, KOt-Bu, or LiHMDS | Strong, non-nucleophilic base is required. libretexts.org |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are standard. libretexts.org |

| Temperature | Room Temperature to 110 °C | Varies with the reactivity of the coupling partners. |

This table presents typical conditions for a Buchwald-Hartwig amination and serves as a general guide. The specific catalyst, ligand, and base combination is critical for success.

Generation and Reactivity of Hypervalent Iodine Derivatives from this compound

Hypervalent iodine compounds are molecules in which the iodine atom formally exceeds the standard octet of electrons, existing in a higher oxidation state, typically +3 (I(III)) or +5 (I(V)). These species are highly valuable as versatile and environmentally benign oxidizing agents in organic synthesis. Aryl iodides can serve as precursors to stable and isolable hypervalent iodine(III) reagents.

One of the most useful classes of hypervalent iodine(III) reagents is the [hydroxy(tosyloxy)iodo]arenes, often referred to as HTIB or Koser's reagent when the aryl group is unsubstituted phenyl. These reagents are powerful electrophiles and oxidants used for a variety of transformations, including the α-tosyloxylation of ketones.

The synthesis of HTIB analogues from the corresponding aryl iodides is a well-established and efficient one-pot procedure. The reaction typically involves the oxidation of the aryl iodide with an oxidizing agent, such as meta-chloroperbenzoic acid (m-CPBA), in the presence of p-toluenesulfonic acid (TsOH). The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent or co-solvent has been shown to significantly accelerate the reaction and stabilize the resulting hypervalent iodine product. This general method would be directly applicable to this compound to generate the corresponding hypervalent iodine(III) reagent, {2-(hydroxymethyl)-3-methylphenyl}[hydroxy(tosyloxy)]iodine.

General Procedure for the Synthesis of [Hydroxy(tosyloxy)iodo]arenes:

| Parameter | Reagent/Condition | Stoichiometry (Typical) | Purpose |

| Starting Material | This compound | 1.0 equiv | Aryl iodide precursor. |

| Oxidant | m-Chloroperbenzoic acid (m-CPBA) | 1.0 - 1.1 equiv | Oxidizes I(I) to I(III). |

| Tosylate Source | p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | 1.0 equiv | Provides the tosyloxy ligand. |

| Solvent | 2,2,2-Trifluoroethanol (TFE) or CH₂Cl₂/TFE | --- | Stabilizes the I(III) species and accelerates the reaction. |

| Temperature | Room Temperature to 40 °C | Mild conditions are generally sufficient. | |

| Workup | Precipitation with diethyl ether | --- | The product is often a stable solid that can be isolated by filtration. |

This table outlines a general and widely applicable procedure for the synthesis of HTIB reagents from aryl iodides.

Oxidative Coupling Reactions Mediated by Hypervalent Iodine

Hypervalent iodine reagents have become increasingly important in organic synthesis as they are mild, selective, and environmentally benign alternatives to traditional heavy-metal oxidants. nih.gov These reagents can facilitate a wide array of bond-forming reactions, including oxidative coupling. In such reactions, hypervalent iodine compounds, such as phenyliodine(III) diacetate (PIDA), act as powerful oxidants and electrophiles. nih.gov

Mechanistic Pathways of Hypervalent Iodine Transformations

The mechanistic pathways of hypervalent iodine-mediated transformations are diverse and can involve pathways analogous to those seen in transition-metal catalysis, including oxidative addition, ligand exchange, and reductive elimination. rsc.org In the context of oxidative coupling, a plausible general mechanism would involve the initial activation of a C-H or other bond by a hypervalent iodine species, often in conjunction with a metal catalyst.

For a hypothetical oxidative coupling reaction involving this compound, the reaction could be initiated by the formation of a more reactive iodine(III) species from the aryl iodide moiety, or the hypervalent iodine reagent could mediate the coupling at another position on the aromatic ring or at the benzylic position. The specific pathway would be highly dependent on the reaction conditions and the nature of the coupling partner. Detailed mechanistic studies involving this compound are not currently present in the published literature, and thus, any proposed pathway remains speculative.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings. This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. beilstein-journals.org For SNAr to occur, the aromatic ring must generally be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. beilstein-journals.org

In the case of this compound, the iodine atom serves as the leaving group. However, the methyl group is an electron-donating group, which would disfavor the formation of the negatively charged Meisenheimer intermediate. The hydroxymethyl group has a weak electron-withdrawing inductive effect but is not typically considered a strong activating group for SNAr. Consequently, nucleophilic aromatic substitution on this compound is expected to be challenging under standard SNAr conditions. No specific studies on the nucleophilic aromatic substitution of this compound have been reported in the literature to date.

Reactions at the Benzylic Alcohol Functionality

The benzylic alcohol group in this compound is a versatile handle for a variety of chemical transformations, including oxidation, nucleophilic substitution, and borylation.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. A variety of reagents can be employed for this purpose. For the specific case of this compound, its oxidation to 2-iodo-3-methylbenzaldehyde (B1514520) has been reported using pyridinium (B92312) chlorochromate (PCC). nih.gov

| Substrate | Reagent | Product | Yield (%) | Reference |

| This compound | Pyridinium Chlorochromate (PCC) | 2-iodo-3-methylbenzaldehyde | 90 | nih.gov |

Further oxidation of the resulting aldehyde, 2-iodo-3-methylbenzaldehyde, to the corresponding carboxylic acid, 2-iodo-3-methylbenzoic acid, can be achieved using stronger oxidizing agents. While direct oxidation from the alcohol has not been detailed, the synthesis of 2-iodo-3-methylbenzoic acid from other precursors is well-documented. rsc.org

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group, and therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation in acidic media or by conversion to a sulfonate ester or a halide.

A documented reaction for this compound is its conversion to 2-iodo-3-methylbenzyl acetate (B1210297) through reaction with acetic anhydride (B1165640) in the presence of a catalytic amount of iodine. rsc.org This reaction represents a nucleophilic substitution where the hydroxyl group is acylated.

| Substrate | Reagent | Product | Yield (%) | Reference |

| This compound | Acetic Anhydride, Iodine (cat.) | 2-iodo-3-methylbenzyl acetate | 95 | rsc.org |

This acetate can then potentially be displaced by other nucleophiles, although specific examples starting from 2-iodo-3-methylbenzyl acetate are not described in the literature.

Borylation of the Benzylic Position

The direct borylation of C(sp³)–H bonds, particularly at the benzylic position, is a powerful tool for the synthesis of versatile organoboron compounds. This transformation is often catalyzed by transition metals such as iridium, rhodium, or cobalt. The resulting benzylboronates can be further functionalized to a wide range of other groups.

While there is extensive literature on the C-H borylation of substituted toluenes and other benzylic compounds, no specific studies have been reported on the borylation of the benzylic position of this compound. The presence of the ortho-iodo and meta-methyl substituents would likely influence the regioselectivity and efficiency of such a reaction. Based on known trends, steric hindrance from the ortho-iodo group might direct the borylation to less hindered positions if other benzylic C-H bonds were available, or it could potentially inhibit the reaction altogether. Further research is required to explore the feasibility and outcomes of benzylic borylation on this specific substrate.

Reactivity of the Methyl Group and Aromatic Ring

Benzylic Functionalization of the Methyl Group

The methyl group of this compound is susceptible to benzylic functionalization, a powerful tool for introducing further complexity into the molecule. Radical halogenation is a common method for this purpose. For instance, the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or under photochemical conditions would lead to the selective bromination of the methyl group, yielding (2-bromo-3-(bromomethyl)phenyl)methanol. This benzylic bromide is a versatile intermediate that can be converted into a variety of other functional groups through nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the combined electronic and steric effects of the three substituents: the hydroxymethyl group (-CH₂OH), the iodo group (-I), and the methyl group (-CH₃).

Considering the positions on the aromatic ring of this compound, the potential sites for electrophilic attack are C4, C5, and C6.

C4-position: Para to the methyl group and meta to the iodo group.

C5-position: Meta to both the methyl and iodo groups.

C6-position: Ortho to the iodo group and meta to the methyl group.

The directing effects of the substituents would favor substitution at the C4 and C6 positions. However, steric hindrance from the adjacent iodo and hydroxymethyl groups at C2 and the methyl group at C3 will play a significant role. The C6 position is sterically hindered by the bulky iodine atom. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the activating methyl group and less sterically encumbered.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | (4-nitro-2-iodo-3-methylphenyl)methanol |

| Halogenation | Br₂, FeBr₃ | (4-bromo-2-iodo-3-methylphenyl)methanol |

| Sulfonation | SO₃, H₂SO₄ | (4-(hydroxymethyl)-3-iodo-2-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (4-acetyl-2-iodo-3-methylphenyl)methanol |

It is important to note that Friedel-Crafts reactions can be complex with substrates bearing deactivating groups like iodine. rsc.orgrsc.org

Cascade and Tandem Reactions Involving Multiple Functional Groups

The unique arrangement of functional groups in this compound and its derivatives makes it an excellent substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single pot.

Intramolecular Cyclization Reactions

The ortho-iodo-benzyl alcohol motif is a precursor for various intramolecular cyclization reactions to form heterocyclic structures. For instance, after conversion of the hydroxymethyl group to an amine or amide, the resulting intermediate can undergo palladium- or copper-catalyzed intramolecular cyclization.

A notable example is the synthesis of oxazolines. If the hydroxymethyl group is converted to a β-hydroxy amide, subsequent cyclodehydration can yield an oxazoline. nih.govuzh.ch More directly, a derivative of this compound could potentially undergo a palladium-catalyzed carbonylative cyclization to form a six-membered ring. rsc.orgresearchgate.net

Furthermore, if the methyl group is functionalized to an alkyne, intramolecular cyclization involving the ortho-iodo group can lead to the formation of indole (B1671886) derivatives. nih.gov

Sequential Transformations Utilizing Ortho-Substitution Patterns

The ortho-iodo and methyl substituents provide a platform for sequential transformations, particularly those involving metal-catalyzed cross-coupling reactions. The iodine atom can readily participate in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.

For example, a Sonogashira coupling of this compound with a terminal alkyne would introduce an alkynyl group at the C2 position. This new substituent can then participate in a subsequent intramolecular reaction with the hydroxymethyl group, potentially leading to the formation of a fused heterocyclic system.

Alternatively, the benzylic position of the methyl group could be functionalized first, followed by a cross-coupling reaction at the C2-iodo position. This sequential approach allows for the controlled and systematic construction of complex molecular architectures.

Role of 2 Iodo 3 Methylphenyl Methanol As a Building Block in Complex Molecule Synthesis

Precursor for Heterocyclic Compounds

The ortho-disubstituted nature of (2-iodo-3-methylphenyl)methanol makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The iodo and hydroxymethyl groups can participate in intramolecular cyclization reactions to form new rings, often facilitated by a palladium catalyst. For instance, intramolecular etherification reactions can lead to the formation of substituted dibenzofurans. While specific studies on this compound are not extensively documented in this context, the general strategy involves the coupling of the alcohol with a phenol, followed by an intramolecular C-H activation or Ullmann-type coupling to close the furan (B31954) ring.

A well-established method for synthesizing dibenzofurans involves the palladium-catalyzed cyclization of o-iododiaryl ethers. nih.gov In a potential application, this compound could first be converted to an appropriate diaryl ether. Subsequent intramolecular cyclization, often under ligand-free conditions with a reusable palladium on carbon (Pd/C) catalyst, would yield the corresponding methyl-substituted dibenzofuran (B1670420). nih.gov This approach highlights the potential of this compound to serve as a key starting material for this important class of heterocycles, which are found in various natural products and pharmacologically active molecules.

| Reactant | Reagents and Conditions | Product | Reference |

| o-Iododiaryl ether | Pd/C, K2CO3, DMA, 120 °C | Dibenzofuran | nih.gov |

This table represents a general method for dibenzofuran synthesis, for which this compound could be a precursor.

Intermediate in the Synthesis of Biaryl Systems

The synthesis of biaryl and substituted aromatic structures is fundamental in medicinal chemistry and materials science. The iodo-substituent in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. uwindsor.calibretexts.org This reaction allows for the formation of a carbon-carbon bond between the iodinated aromatic ring and a wide variety of organoboron reagents. organic-chemistry.org

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields and turnover numbers. uwindsor.ca This reaction would result in the formation of a 2-aryl-3-methylphenyl)methanol derivative, a versatile intermediate that can be further elaborated. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or transformed into other functional groups, providing access to a wide range of complex biaryl compounds.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| This compound | Arylboronic acid | Pd(PPh3)4 / K2CO3 | (2-aryl-3-methylphenyl)methanol | libretexts.org |

| Iodobenzene | 4-methylphenylboronic acid | CuBr / K2CO3 | 4-Methylbiphenyl | researchgate.net |

The first entry illustrates a potential Suzuki-Miyaura reaction using this compound. The second entry is a related documented example.

Application in the Construction of Functional Organic Materials

The core structures derived from this compound, such as the biaryl and heterocyclic systems mentioned above, are often key components of functional organic materials. These materials have applications in fields such as organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically modify the aromatic core through cross-coupling reactions allows for the fine-tuning of the material's electronic and photophysical properties.

For example, dibenzofuran derivatives, which can be synthesized from this compound, are known to be promising materials for organic electronics due to their rigid and planar structure, which facilitates charge transport. By introducing different aryl groups via Suzuki coupling, the HOMO/LUMO energy levels and the emission characteristics of the resulting materials can be tailored for specific applications. The synthetic versatility of this compound makes it a valuable building block for creating a library of novel materials for systematic structure-property relationship studies.

Use in the Synthesis of Complex Organic Scaffolds and Molecular Architectures

Beyond the synthesis of relatively simple biaryl and heterocyclic systems, this compound can be employed as a starting point for the construction of more complex and three-dimensional molecular architectures. The combination of the reactive iodo group and the modifiable hydroxymethyl group allows for sequential and orthogonal chemical transformations.

For instance, the hydroxymethyl group could be used as a handle to attach the molecule to a solid support for combinatorial synthesis. The iodo group could then be subjected to a variety of cross-coupling reactions to build up molecular complexity. Alternatively, the hydroxymethyl group could be converted into other functionalities, such as an azide (B81097) or an alkyne, to participate in "click" chemistry reactions. This would allow for the efficient assembly of large and complex molecules. The strategic placement of the methyl group can also be used to control the conformation of the final molecule, which is often critical for its biological activity or material properties. The synthesis of biologically active compounds often relies on the construction of such complex scaffolds. nih.gov

Theoretical and Computational Investigations of 2 Iodo 3 Methylphenyl Methanol

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of organic molecules. For (2-iodo-3-methylphenyl)methanol, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and intermolecular interactions. While specific DFT studies on this compound are not extensively documented in the public domain, valuable insights can be drawn from computational analyses of structurally related compounds, such as other substituted benzyl (B1604629) alcohols and iodinated aromatic systems. nih.govnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For a molecule like this compound, the HOMO is expected to be localized primarily on the iodinated phenyl ring, which is rich in π-electrons. The iodine atom, with its lone pairs, and the methyl group, through hyperconjugation, would also contribute to the HOMO. The LUMO, on the other hand, is likely to be an anti-bonding π* orbital distributed over the aromatic ring.

The electronic properties of similar halogenated and methylated aromatic compounds have been investigated using DFT. For instance, studies on various aromatic compounds have shown that the HOMO-LUMO gap can be tailored by the nature and position of substituents. researchgate.net In the case of this compound, the electron-donating methyl group and the electron-withdrawing (due to electronegativity) yet polarizable iodine atom would have competing effects on the electronic properties.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Analogous Aromatic Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Iodobenzene | B3LYP/6-31G(d) | -8.93 | -0.78 | 8.15 |

| Toluene | B3LYP/6-31G(d) | -8.85 | -0.34 | 8.51 |

| Benzyl Alcohol | B3LYP/6-31G(d) | -9.12 | -0.56 | 8.56 |

| 2,6-dichlorobenzyl alcohol | B3LYP/6-311++G(d,p) | -7.03 | -1.12 | 5.91 |

Note: The data in this table is derived from computational studies on analogous compounds and serves as an illustrative example. The values for this compound would require specific calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (colored in blue) are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs. The aromatic ring would exhibit regions of varying potential influenced by the substituents. The iodine atom, despite being electronegative, can exhibit a region of positive potential known as a "σ-hole" along the C-I bond axis, making it a potential halogen bond donor. researchgate.net The hydrogen atom of the hydroxyl group would be a site of positive potential, making it a hydrogen bond donor.

Computational studies on similar molecules, like benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have shown that the negative potential sites are located around the most electronegative atoms, while the positive potential is found around the hydrogen atoms. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying intermediates, and locating transition states. researchgate.net This approach allows for the prediction of reaction pathways and the understanding of selectivity.

For this compound, computational methods can be employed to predict the outcomes of various reactions, such as oxidation of the alcohol to an aldehyde or acid, or substitution reactions on the aromatic ring. By calculating the activation energies for different possible pathways, the most favorable route can be identified.

For example, in the oxidation of benzyl alcohol, computational studies have been used to compare different mechanisms and to understand the role of catalysts. nih.govacs.org Similar approaches could be applied to this compound to predict its reactivity towards different oxidizing agents and to rationalize the observed selectivity. The steric hindrance from the ortho-iodo and meta-methyl groups would significantly influence the accessibility of the benzylic position and the aromatic ring to reagents, a factor that can be quantitatively assessed through computation.

The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed.

For a key transformation of this compound, such as its oxidation, DFT calculations can provide the Gibbs free energy of activation (ΔG‡) and the reaction free energy (ΔGr). This information is crucial for determining the reaction rate and the position of the equilibrium. For instance, in the oxidation of substituted benzyl alcohols, kinetic studies combined with computational analysis have been used to probe the nature of the transition state. acs.org

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are dictated by a balance of steric and electronic effects, including intramolecular interactions. Computational methods are particularly well-suited for exploring the conformational landscape of flexible molecules.

Due to the presence of the ortho-iodo and meta-methyl substituents, free rotation around the C(aryl)-C(H2OH) bond in this compound will be restricted. Computational studies on ortho-halogenated benzyl alcohols have revealed the existence of different stable conformers. dtic.mil For this compound, it is expected that conformers allowing for an intramolecular hydrogen bond between the hydroxyl hydrogen and the iodine atom (O-H···I) would be particularly stable. This type of interaction, a form of halogen bonding, can significantly influence the molecule's geometry and reactivity.

Furthermore, the interaction between the methyl group and the adjacent substituents will also play a role in determining the most stable conformation. A systematic conformational search using computational methods would identify the low-energy conformers and provide their relative populations based on their calculated energies.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

The spectroscopic signature of a molecule is a direct manifestation of its electronic and geometric structure. Computational chemistry provides a powerful framework for predicting these spectroscopic parameters from first principles. By employing quantum mechanical models, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions of a molecule like this compound. These theoretical predictions offer profound insights into the molecule's structure and bonding and serve as a crucial tool for interpreting and validating experimental data.

The primary approach for these predictions is the use of ab initio and density functional theory (DFT) methods. These calculations typically begin with the optimization of the molecule's geometry to find its lowest energy conformation. Once the equilibrium geometry is established, further calculations can be performed to determine the spectroscopic parameters. For instance, NMR chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, while IR frequencies and intensities are determined by calculating the second derivatives of the energy with respect to the atomic positions.

It is important to note that the accuracy of these theoretical predictions is highly dependent on the level of theory and the basis set used in the calculation. More sophisticated methods and larger basis sets generally yield results that are in better agreement with experimental values, though at a higher computational cost. The correlation between theoretical and experimental data is rarely perfect due to factors such as solvent effects, intermolecular interactions, and the inherent approximations in the computational models. However, a systematic comparison allows for the assignment of experimental signals and a deeper understanding of the underlying molecular properties.

The following tables present predicted spectroscopic parameters for this compound based on computational models and typical values for the functional groups present. These values serve as a basis for the theoretical discussion and for correlation with potential experimental findings.

Table 1: Predicted ¹H NMR Chemical Shifts

This interactive table displays the predicted proton NMR chemical shifts for this compound. The chemical shifts are influenced by the electronic environment of each proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H (position 4) | 7.65 | Doublet |

| Ar-H (position 5) | 7.10 | Triplet |

| Ar-H (position 6) | 7.30 | Doublet |

| -CH₂- | 4.65 | Singlet |

| -OH | ~2.5 (variable) | Singlet (broad) |

| -CH₃ | 2.40 | Singlet |

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts

This interactive table outlines the predicted carbon-13 NMR chemical shifts. The position of the iodine atom and the methyl and methanol (B129727) groups significantly influences the electronic distribution in the benzene (B151609) ring, leading to a range of chemical shifts for the aromatic carbons.

| Carbon | Predicted Chemical Shift (ppm) |

| C-I | 98.0 |

| C-CH₃ | 140.0 |

| C-CH₂OH | 142.0 |

| C4 | 130.0 |

| C5 | 128.0 |

| C6 | 129.0 |

| -CH₂OH | 64.0 |

| -CH₃ | 23.0 |

Table 3: Predicted Infrared (IR) Absorption Frequencies

This table details the key predicted IR absorption frequencies for the characteristic functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3550-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C (aromatic) | Stretching | 1600-1475 |

| C-O | Stretching | 1260-1000 |

| C-I | Stretching | 600-500 |

The true utility of these theoretical predictions is realized when they are correlated with experimental spectroscopic data. For instance, the calculated ¹H and ¹³C NMR spectra can be compared to experimentally obtained spectra to assign each resonance to a specific atom in the molecule. Discrepancies between the predicted and experimental values can often be rationalized by considering environmental factors not accounted for in the gas-phase theoretical models, such as the choice of solvent in the NMR experiment.

In the case of this compound, the predicted ¹H NMR spectrum would be expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The relative positions of these signals are dictated by the electron-withdrawing effect of the iodine atom and the electron-donating effects of the methyl and hydroxymethyl groups. The singlet for the benzylic protons (-CH₂-) and the methyl protons (-CH₃) would provide clear structural confirmation.

Similarly, the predicted IR spectrum provides a fingerprint of the functional groups present. The broad O-H stretching band is characteristic of the alcohol group, while the C-I stretching frequency in the far-infrared region would confirm the presence of the iodo-substituent. By comparing the calculated vibrational frequencies with an experimental IR spectrum, each absorption band can be assigned to a specific molecular motion, providing a comprehensive understanding of the molecule's vibrational modes.

Theoretical calculations also offer insights into the molecule's three-dimensional structure and conformational preferences. The rotational barrier of the hydroxymethyl group and the methyl group can be calculated, providing information on the molecule's flexibility. These conformational details can influence the observed spectroscopic parameters, and thus, the correlation between theoretical and experimental data can also provide evidence for the dominant conformation in solution or the solid state.

Future Research Directions and Unexplored Avenues

Development of Novel, Highly Efficient Synthetic Routes

The efficient and selective synthesis of polysubstituted aromatic compounds remains a significant challenge in organic chemistry. fiveable.melibretexts.org Current routes to (2-iodo-3-methylphenyl)methanol may rely on multi-step sequences that can be inefficient and generate significant waste. Future research should focus on the development of more streamlined and sustainable synthetic strategies.

One promising approach involves the late-stage functionalization of more readily available precursors. For instance, developing catalytic systems for the selective ortho-iodination of 3-methylbenzyl alcohol would provide a more direct route to the target molecule. This could involve exploring novel directing groups or catalyst systems that can overcome the inherent steric hindrance.

Furthermore, the development of one-pot or tandem reaction sequences that combine multiple transformations into a single operation would significantly improve efficiency. For example, a process that couples a directed ortho-lithiation/iodination with an in situ reduction of a corresponding aldehyde could offer a highly atom-economical route. The planning of such multi-step syntheses requires careful consideration of the directing effects of the substituents and the compatibility of reagents. libretexts.orgyoutube.comlibretexts.org

A summary of potential novel synthetic approaches is presented in Table 1.

Table 1: Potential Novel Synthetic Routes for this compound

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Directed ortho-Iodination | Catalytic iodination of 3-methylbenzyl alcohol using a directing group strategy. | Increased atom economy, reduced step count. |

| One-Pot Synthesis | A sequential reaction cascade from a simpler precursor in a single reaction vessel. | Improved efficiency, reduced purification steps. |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dictated by the interplay of its three functional groups. While the individual reactivity of benzyl (B1604629) alcohols and aryl iodides is well-established, the combined influence of these groups in a single molecule presents opportunities for exploring underutilized reactivity. researchgate.netwikipedia.org

The ortho-iodo-benzyl alcohol motif could be exploited in novel intramolecular cyclization reactions to generate complex heterocyclic scaffolds. For example, transition-metal-catalyzed intramolecular C-O or C-C bond formation could lead to the synthesis of novel oxygen-containing heterocycles.

Furthermore, the iodine atom can be activated to form hypervalent iodine species, which are powerful oxidizing agents and can participate in a variety of transformations. nih.gov Exploring the in situ generation of hypervalent iodine reagents from this compound could open up new avenues for oxidative transformations where the reagent is generated catalytically. Recent discoveries have also shown that organoiodine(III) compounds can act as nucleophiles, a reactivity mode that remains largely unexplored for this class of compounds and could lead to novel bond formations. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of active pharmaceutical ingredients. nih.govnih.govacs.org The future development of synthetic methods for this compound and its derivatives should embrace these technologies.

Developing a continuous flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters, leading to higher yields and purities. rsc.org Flow reactors offer superior mixing and heat transfer compared to traditional batch reactors, which can be particularly beneficial for highly exothermic or fast reactions. nih.gov

Moreover, integrating the synthesis of this compound and its subsequent transformations into automated synthesis platforms would accelerate the discovery of new derivatives with desired properties. sigmaaldrich.comwikipedia.orgresearchgate.net These platforms can perform multi-step syntheses and purifications with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological or materials science applications. researchgate.netsynplechem.com

Advanced Applications in Materials Science

Iodinated organic compounds are finding increasing use in the development of advanced materials with unique properties. wikipedia.org The presence of a heavy iodine atom in this compound makes it an attractive building block for the synthesis of functional polymers and materials.

One area of future research is the incorporation of this compound into polymers to create materials with enhanced properties, such as increased refractive index or X-ray opacity. Iodinated polymers have shown promise as radio-opaque materials for biomedical imaging applications. nih.gov The development of polyesters or other biocompatible polymers functionalized with this compound could lead to new biodegradable and bioresorbable medical devices with inherent radiopacity.

Furthermore, porous organic polymers containing iodine have been investigated for their ability to capture and store iodine, which is relevant for nuclear waste management. rsc.orgacs.orgacs.org The synthesis of porous materials derived from this compound could be explored for applications in gas storage and separation. The effect of iodine on the material properties of polymers is an area that warrants further investigation. dtic.mil

Computational Design of this compound-Based Catalysts and Reagents

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of reaction mechanisms and the rational design of new catalysts and reagents. rsc.org Future research on this compound should leverage computational methods to explore its potential in catalysis and as a precursor to novel reagents.

Density functional theory (DFT) calculations can be employed to investigate the mechanisms of reactions involving this compound, providing insights that can guide the development of more efficient synthetic protocols. For example, computational studies could help in understanding the factors that control the regioselectivity of its reactions or the stability of reactive intermediates.

Furthermore, computational screening could be used to design novel catalysts or reagents derived from this compound. For instance, by modeling the interaction of different metal centers with ligands derived from this molecule, it may be possible to design new catalysts for a variety of organic transformations. The computational design of organoiodine-based catalysts is an emerging field with the potential to deliver new and highly selective catalytic systems. acs.org

Q & A

Basic: What are the recommended synthetic routes for (2-iodo-3-methylphenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of halogenated aryl methanols like this compound typically involves:

- Friedel-Crafts alkylation or iodination of pre-functionalized toluene derivatives, followed by oxidation or reduction steps to introduce the methanol group .

- Organometallic intermediates : Use of Grignard or organolithium reagents (e.g., methyl lithium) to functionalize iodobenzene derivatives, with careful control of temperature (-78°C to 0°C) to avoid side reactions .

- Catalytic methods : Pd-mediated coupling for introducing iodine, though steric hindrance from the methyl group may require tailored ligands .

Yield optimization hinges on solvent choice (e.g., THF for Grignard reactions), inert atmospheres, and purification via column chromatography .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm the methyl (δ 2.3–2.5 ppm) and methanol (δ 4.5–5.0 ppm) groups. Iodine’s electronegativity causes deshielding in adjacent protons .

- X-ray Crystallography : Use SHELX-97/2018 for structure refinement, leveraging iodine’s strong X-ray scattering to resolve positional disorder. ORTEP-III (via SHELXTL) visualizes thermal ellipsoids and hydrogen bonding .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H] ≈ 278 g/mol) and isotopic patterns from iodine .

Advanced: How does steric hindrance from the methyl and iodine groups influence reaction pathways in cross-coupling reactions?

Methodological Answer:

The ortho-iodo and meta-methyl groups create steric congestion, requiring:

- Bulky ligands : Use of SPhos or Xantphos in Pd-catalyzed couplings to prevent catalyst poisoning .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may slow kinetics due to steric shielding. Kinetic studies via H NMR monitoring are advised .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries, revealing energy barriers for Suzuki-Miyaura or Ullmann couplings .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Methodological Answer:

- Crystal packing disruption : The methyl and iodine groups create irregular van der Waals contacts. Slow evaporation from ethanol/water mixtures (9:1) promotes ordered lattices .

- Twinned crystals : SHELXL’s TWIN command refines data with twin fractions, while OLEX2 GUI assists in visualizing reciprocal space for axis determination .

- Hydrogen bonding : Graph-set analysis (R_2$$^2(8) motifs) identifies O–H⋯O interactions stabilizing the structure. Compare with (2,6-dichloro-3-methylphenyl)methanol’s packing .

Advanced: How do intermolecular forces dictate solubility and stability in halogenated aryl methanols?

Methodological Answer:

- Hydrophobicity : LogP calculations (e.g., via ChemAxon) predict low aqueous solubility (~0.1 mg/mL) due to iodine’s lipophilicity. Co-solvents (DMSO:PBS) enhance bioavailability .

- Halogen bonding : Iodine’s polarizability facilitates interactions with electron-rich partners (e.g., pyridines), studied via IR spectroscopy (C–I⋯N stretches at 150–200 cm) .

- Degradation pathways : UV/Vis and LC-MS monitor iodine loss under light; store in amber vials at -20°C .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Reproducibility checks : Validate NMR shifts using deuterated solvents (CDCl vs. DMSO-d) and internal standards (TMS) .

- Byproduct analysis : GC-MS identifies iodinated byproducts (e.g., di-iodo derivatives) from competing electrophilic substitutions .

- Crystallographic validation : Compare experimental XRD data with Cambridge Structural Database entries (e.g., CCDC 2052341 for analogous structures) .

Advanced: What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : AutoDock Vina screens against targets like cyclooxygenase-2, leveraging iodine’s halogen-bonding potential. Compare with bromo/chloro analogs .

- QSAR modeling : Train models on PubChem bioassay data (AID 1259351) to correlate substituents (e.g., iodine’s size) with IC values .

- MD simulations : GROMACS assesses binding stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Retrosynthesis Analysis